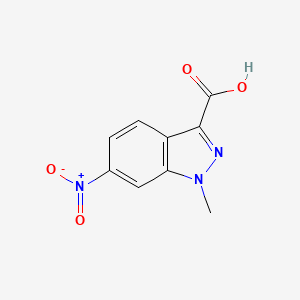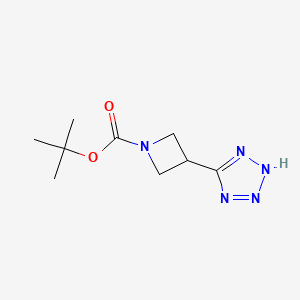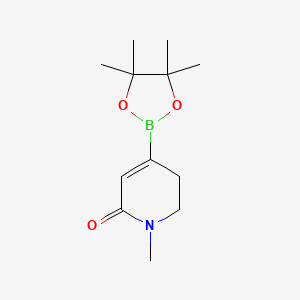![molecular formula C7H6ClN3 B1397878 3-Chlor-5-methyl-5H-pyrrolo[2,3-b]pyrazin CAS No. 1111638-11-9](/img/structure/B1397878.png)
3-Chlor-5-methyl-5H-pyrrolo[2,3-b]pyrazin
Übersicht
Beschreibung
3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has gained increasing interest in the scientific community due to its potential applications in various fields of research and industry. It is used in the preparation of pyrazole compounds as Raf inhibitors .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine consists of a pyrrole and a pyrazine ring . The InChI code for this compound is 1S/C6H4ClN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H, (H,8,10) .Physical And Chemical Properties Analysis
The physical form of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine is solid . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach „3-Chlor-5-methyl-5H-pyrrolo[2,3-b]pyrazin“ durchgeführt und festgestellt, dass zwar einige Informationen über seine Anwendungen verfügbar sind, diese möglicherweise nicht ausreichen, um eine umfassende Analyse mit sechs bis acht eindeutigen Anwendungen zu liefern, wie Sie es angefordert haben. Die Verbindung ist für ihre potenzielle Verwendung in Medizin und Landwirtschaft bekannt und als Vorläufer für Raf-Inhibitoren .
Safety and Hazards
Zukünftige Richtungen
Pyrrolopyrazine derivatives, including 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine, are attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine is the Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases . FGFRs are aberrant in various cancer types and are considered promising targets for cancer therapy .
Mode of Action
Upon binding with fibroblast growth factors, 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine induces dimerization and autophosphorylation on tyrosine residues of FGFRs . This results in the activation of kinases downstream signaling .
Biochemical Pathways
The activated kinases trigger several downstream signaling pathways, including MEK-ERK, PI3K-Akt, and PLCγ . These pathways play crucial roles in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine’s action are primarily related to its inhibitory activity on FGFRs. This inhibition disrupts the downstream signaling pathways, leading to potential antitumor effects .
Biochemische Analyse
Biochemical Properties
3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine may interact with proteins involved in DNA replication and repair, thereby influencing cellular processes at a fundamental level .
Cellular Effects
The effects of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of various proteins, leading to changes in cell signaling. This can result in altered gene expression patterns, which in turn can affect cellular metabolism and other critical cellular processes .
Molecular Mechanism
At the molecular level, 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which involves binding to the active site of the enzyme and preventing it from phosphorylating its substrates. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular behavior. Additionally, 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine may interact with other biomolecules, such as DNA and RNA, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it can become toxic and cause adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly with small variations in dosage. Toxic effects at high doses may include damage to vital organs, disruption of normal cellular processes, and induction of apoptosis .
Metabolic Pathways
3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo various biotransformation reactions, including oxidation, reduction, and conjugation, which can affect its biological activity and toxicity. These metabolic pathways can also influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, where it can exert its effects. The distribution of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with various signaling proteins and enzymes .
Eigenschaften
IUPAC Name |
3-chloro-5-methylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-7(11)10-6(8)4-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMNLOKLZUARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=NC=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264440 | |
| Record name | 3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111638-11-9 | |
| Record name | 3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)






![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)


![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
